molecular formula C7H6BrNO3S B6271375 5-bromo-3-(methylsulfanyl)-2-nitrophenol CAS No. 2091141-56-7

5-bromo-3-(methylsulfanyl)-2-nitrophenol

Cat. No.: B6271375
CAS No.: 2091141-56-7
M. Wt: 264.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(methylsulfanyl)-2-nitrophenol is an organic compound with a complex structure that includes a bromine atom, a methylsulfanyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(methylsulfanyl)-2-nitrophenol typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, while the nitro group is usually added via nitration. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methylsulfanyl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products include 5-bromo-3-(methylsulfinyl)-2-nitrophenol and 5-bromo-3-(methylsulfonyl)-2-nitrophenol.

    Reduction: The major product is 5-bromo-3-(methylsulfanyl)-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-(methylsulfanyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methylsulfanyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methoxysalicylidene-2-furfurylamine
  • 3-Nitrosalicylidene-2-furfurylamine

Uniqueness

5-Bromo-3-(methylsulfanyl)-2-nitrophenol is unique due to the presence of both a methylsulfanyl group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

2091141-56-7

Molecular Formula

C7H6BrNO3S

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.